N-(1,3-benzodioxol-5-yl)-6-chloro-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(1,3-benzodioxol-5-yl)-6-chloro-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-6-chloro-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multiple steps. One common method includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C, yielding 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to obtain [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .
Chemical Reactions Analysis
N-(1,3-benzodioxol-5-yl)-6-chloro-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been evaluated for its anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia.
Biology: Studies have indicated its potential in inducing cell cycle arrest and apoptosis in cancer cells.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-chloro-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine involves targeting microtubules and their component protein, tubulin. This interaction causes mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Comparison with Similar Compounds
Similar compounds include other phenylmorpholines and indole-based molecules. For example:
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also exhibit anticancer properties and have been studied for their structure-activity relationships.
N-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl derivatives: These compounds have shown antioxidant activity and are structurally similar.
Properties
Molecular Formula |
C24H21ClN4O3 |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-chloro-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C24H21ClN4O3/c25-17-3-8-22-27-23(16-1-5-19(6-2-16)28-9-11-30-12-10-28)24(29(22)14-17)26-18-4-7-20-21(13-18)32-15-31-20/h1-8,13-14,26H,9-12,15H2 |
InChI Key |
JOJYQUSIRSQJTB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)NC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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